molecular formula C20H17N3O5S B2910681 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 449786-28-1

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2910681
CAS RN: 449786-28-1
M. Wt: 411.43
InChI Key: WXTDMIHLYUFMOV-UHFFFAOYSA-N
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Description

5-Amino-pyrazoles are a class of organic compounds that have proven to be fascinating and privileged tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

5-Amino-pyrazoles are synthesized via a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . They are often used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .


Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They exhibit tautomerism, a phenomenon that may influence their reactivity .


Chemical Reactions Analysis

5-Amino-pyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems . They are also useful synthons and building blocks for many heterocyclic products and can act as a binucleophile .


Physical And Chemical Properties Analysis

Pyrazoles are known for their versatile functionalities and are used in the synthesis of diverse heterocyclic scaffolds . They exhibit tautomerism, which may influence their reactivity and the synthetic strategies where pyrazoles take part .

Future Directions

5-Amino-pyrazoles have prompted enormous research aimed at developing synthetic routes to these heterocycles . They are expected to continue to be a focus of research due to their biological and medicinal properties .

properties

IUPAC Name

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-12-4-2-3-5-16(12)23-19(14-9-29(25,26)10-15(14)22-23)21-20(24)13-6-7-17-18(8-13)28-11-27-17/h2-8H,9-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTDMIHLYUFMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

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